molecular formula C27H25FN6O2S B11288119 3-[(3,4-Dimethylphenyl)sulfonyl]-5-[4-(4-fluorophenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline

3-[(3,4-Dimethylphenyl)sulfonyl]-5-[4-(4-fluorophenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline

Cat. No.: B11288119
M. Wt: 516.6 g/mol
InChI Key: OEFRGOLKRQXDIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-FLUOROPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by the presence of a triazole ring fused to a quinazoline ring, along with a piperazine ring substituted with a fluorophenyl group

Preparation Methods

The synthesis of 1-[3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-FLUOROPHENYL)PIPERAZINE involves multiple steps. The synthetic route typically starts with the preparation of the triazoloquinazoline core, followed by the introduction of the piperazine and fluorophenyl groups. Common reagents used in these reactions include dimethylbenzenesulfonyl chloride, triazole derivatives, and fluorophenylpiperazine. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Chemical Reactions Analysis

1-[3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-FLUOROPHENYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

    Cyclization: The triazole and quinazoline rings can participate in cyclization reactions under specific conditions

Scientific Research Applications

1-[3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-FLUOROPHENYL)PIPERAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-FLUOROPHENYL)PIPERAZINE involves its interaction with specific molecular targets. The triazole and quinazoline rings can bind to enzymes or receptors, modulating their activity. The piperazine ring enhances the compound’s binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular pathways and physiological effects .

Comparison with Similar Compounds

1-[3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-FLUOROPHENYL)PIPERAZINE can be compared with other triazoloquinazoline derivatives:

    Fluconazole: An antifungal agent with a triazole ring, but lacks the quinazoline and piperazine moieties.

    Voriconazole: Another antifungal with a triazole ring, but different substituents compared to the compound .

    Trazodone: An antidepressant with a triazole ring, but different overall structure.

    Nefazodone: Similar to trazodone, but with different substituents

Properties

Molecular Formula

C27H25FN6O2S

Molecular Weight

516.6 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-5-[4-(4-fluorophenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline

InChI

InChI=1S/C27H25FN6O2S/c1-18-7-12-22(17-19(18)2)37(35,36)27-26-29-25(23-5-3-4-6-24(23)34(26)31-30-27)33-15-13-32(14-16-33)21-10-8-20(28)9-11-21/h3-12,17H,13-16H2,1-2H3

InChI Key

OEFRGOLKRQXDIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)C6=CC=C(C=C6)F)C

Origin of Product

United States

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